molecular formula C8H11NO2 B13744294 Dicyclopropanecarboxamide CAS No. 10528-56-0

Dicyclopropanecarboxamide

Cat. No.: B13744294
CAS No.: 10528-56-0
M. Wt: 153.18 g/mol
InChI Key: RLPDHOAILQJTHX-UHFFFAOYSA-N
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Description

Dicyclopropanecarboxamide is an organic compound with the molecular formula C8H11NO2 It is a derivative of cyclopropane, characterized by the presence of two cyclopropane rings attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclopropanecarboxamide can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of cyclopropyl cyanide, which is then subjected to further chemical transformations to introduce the carboxamide group. This process may involve the use of strong bases like sodium hydroxide and subsequent acidification with sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Dicyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Dicyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclopropanecarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide: A simpler analog with one cyclopropane ring.

    Cyclopropylamine: Contains a cyclopropane ring attached to an amine group.

    Cyclopropanecarboxylic acid: Features a carboxylic acid group instead of a carboxamide.

Uniqueness

Dicyclopropanecarboxamide is unique due to the presence of two cyclopropane rings, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

10528-56-0

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N-(cyclopropanecarbonyl)cyclopropanecarboxamide

InChI

InChI=1S/C8H11NO2/c10-7(5-1-2-5)9-8(11)6-3-4-6/h5-6H,1-4H2,(H,9,10,11)

InChI Key

RLPDHOAILQJTHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC(=O)C2CC2

Origin of Product

United States

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